(4-Bromophenoxy)(tert-butyl)dimethylsilane
CAS No.: 67963-68-2
Cat. No.: VC20761954
Molecular Formula: C12H19BrOSi
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67963-68-2 |
|---|---|
| Molecular Formula | C12H19BrOSi |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 |
| Standard InChI Key | DLGZGLKSNRKLSM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Information
(4-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group connected to a silicon atom through an oxygen bridge, with the silicon atom also bonded to a tert-butyl group and two methyl groups. This structure provides both stability and reactivity that are valuable in synthetic applications.
Chemical Identifiers
The compound is identified by several standardized chemical identifiers as shown in the table below:
| Identifier | Value |
|---|---|
| CAS Number | 67963-68-2 |
| Molecular Formula | C₁₂H₁₉BrOSi |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane |
| InChI Key | DLGZGLKSNRKLSM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)Si(C)OC1=CC=C(C=C1)Br |
| Linear Formula | BrC₆H₄OSi(CH₃)₂C(CH₃)₃ |
| MDL Number | MFCD00239382 |
These identifiers are crucial for scientific communication and database searches related to this compound .
Physical and Chemical Properties
The physical and chemical properties of (4-Bromophenoxy)(tert-butyl)dimethylsilane influence its behavior in chemical reactions and determine appropriate handling procedures.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Colorless to light yellow clear liquid |
| Density | 1.1740 g/mL |
| Boiling Point | 137°C (at 25.0 mmHg) |
| Flash Point | 12°C |
| Specific Gravity | 1.174 |
These properties influence the compound's behavior during chemical reactions and processing .
Chemical Properties
(4-Bromophenoxy)(tert-butyl)dimethylsilane exhibits moderate to high stability under standard conditions. The compound features two key reactive sites: the bromine atom in the para position of the phenoxy group and the silyl ether bond. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyldimethylsilyl group provides steric hindrance that influences reactivity and selectivity in chemical reactions .
The silyl ether linkage is stable under neutral and basic conditions but can be cleaved under acidic conditions or in the presence of fluoride ions. This selective cleavage property makes it particularly valuable in synthetic chemistry applications where protection and deprotection sequences are required .
Synthesis and Preparation Methods
The synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane typically involves the silylation of 4-bromophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base such as imidazole or triethylamine.
Standard Synthetic Route
The typical synthesis follows this general pathway:
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Preparation of the reaction mixture containing 4-bromophenol
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Addition of TBDMSCl and a base (commonly imidazole) in an aprotic solvent
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Stirring at room temperature or slightly elevated temperature
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Workup procedures including extraction and washing
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Purification through distillation or chromatographic methods
The general reaction can be represented as:
4-Bromophenol + (CH₃)₃C(CH₃)₂SiCl + Base → (4-Bromophenoxy)(tert-butyl)dimethylsilane + Base·HCl
Purification methods typically include distillation or recrystallization to achieve high purity, generally >96% as measured by gas chromatography .
Reactivity and Chemical Behavior
The chemical behavior of (4-Bromophenoxy)(tert-butyl)dimethylsilane is determined by its functional groups and their electronic and steric properties.
Key Reactive Features
The compound exhibits versatile chemical reactivity due to its functional groups:
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The bromine atom at the para position serves as a reactive site for various transformations including:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)
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Lithium-halogen exchange reactions
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Formation of Grignard reagents
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Nucleophilic aromatic substitution reactions
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The tert-butyldimethylsilyl ether group acts as:
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A protecting group for the phenolic oxygen
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A site for selective deprotection using mild acidic conditions or fluoride ions
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These features make the compound a valuable intermediate in multistep synthetic pathways where selective transformations are crucial .
Applications in Research and Industry
(4-Bromophenoxy)(tert-butyl)dimethylsilane finds applications across multiple fields due to its unique structure and reactivity.
Synthetic Chemistry Applications
The compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules where selective transformations are required. The presence of both a protected phenol and a reactive bromine site enables strategic functionalization in multistep syntheses .
Protective Group Chemistry
As a protected form of 4-bromophenol, this compound is extensively used in synthetic pathways where the hydroxyl group needs protection while transformations are performed at the bromine position. The tert-butyldimethylsilyl group provides reliable protection under various reaction conditions and can be selectively removed when needed .
Material Science Applications
In material science, the compound contributes to the development of silicon-containing materials with specialized properties. Its incorporation into polymer structures can modify properties such as hydrophobicity, thermal stability, and surface characteristics .
| Specification | Value |
|---|---|
| Purity | >96.0% to 97% (GC) |
| Appearance | Colorless to light yellow clear liquid |
| Packaging | Glass bottles of various sizes (5 mL to 500 g) |
The compound is available in various quantities, typically ranging from 1 g to 500 g, with pricing that varies based on quantity, purity grade, and supplier .
Comparative Analysis with Related Compounds
(4-Bromophenoxy)(tert-butyl)dimethylsilane belongs to a family of silyl-protected phenols, each with distinct properties and applications.
Structure-Activity Relationships
Compared to other halogenated phenoxy silanes (such as chloro- or iodo-analogs), the bromine derivative offers a balanced reactivity profile particularly useful in palladium-catalyzed coupling reactions. The bromine atom provides a reactive site with intermediate reactivity between chlorine (less reactive) and iodine (more reactive), making it suitable for a wide range of transformations .
When compared to the fluorinated analog 4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane (C₁₂H₁₇BrF₂OSi), the non-fluorinated compound exhibits different electronic properties due to the absence of the highly electronegative fluorine atoms. This results in distinct reactivity patterns that can be strategically exploited in synthetic planning .
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